molecular formula C6H11NS B14601288 3-(Ethylsulfanyl)butanenitrile CAS No. 58777-72-3

3-(Ethylsulfanyl)butanenitrile

Cat. No.: B14601288
CAS No.: 58777-72-3
M. Wt: 129.23 g/mol
InChI Key: SOXRHPPHNFBMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Ethylsulfanyl)butanenitrile is an organic compound with the molecular formula C6H11NS and a molecular weight of 129.23 g/mol . This compound belongs to the nitrile family, characterized by a cyano group (-C≡N), and features an ethylsulfanyl moiety, which incorporates a sulfur atom into its structure. As a liquid at room temperature, it requires standard storage conditions in a cool, well-ventilated area . In scientific research, 3-(Ethylsulfanyl)butanenitrile serves as a versatile building block and synthetic intermediate . The presence of both the nitrile and sulfide functional groups makes it a valuable precursor in organic synthesis, particularly for the construction of more complex heterocyclic systems or for use in nucleophilic substitution reactions. The compound is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-ethylsulfanylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-3-8-6(2)4-5-7/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXRHPPHNFBMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546522
Record name 3-(Ethylsulfanyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58777-72-3
Record name 3-(Ethylsulfanyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Pathways of Ethylsulfanyl Butanenitrile Derivatives

Glucosinolate-Derived Nitriles in Brassicaceae Species

Glucosinolates are a class of secondary metabolites found in Brassicaceae plants. dpi.qld.gov.aufrontiersin.org When plant tissue is damaged, for instance by herbivores or pathogens, glucosinolates come into contact with the enzyme myrosinase, which is stored separately in healthy tissue. researchgate.netnih.gov This interaction initiates a hydrolytic process that leads to the formation of various bioactive compounds, including isothiocyanates, thiocyanates, and nitriles. mdpi.com The specific products formed depend on a variety of factors, including the structure of the parent glucosinolate, pH, and the presence of specifier proteins. mdpi.comoup.com

The hydrolysis of glucosinolates by myrosinase results in an unstable aglycone intermediate. researchgate.netmdpi.com In the absence of other protein cofactors, this intermediate typically rearranges to form isothiocyanates. frontiersin.org However, the presence of epithiospecifier proteins (ESPs) can alter the course of this reaction. nih.govdpi.qld.gov.au ESPs are non-catalytic proteins that, in conjunction with myrosinase, promote the formation of nitriles and epithionitriles at the expense of isothiocyanates. nih.govdpi.qld.gov.aunih.gov

For glucosinolates with a terminal double bond in their side chain, ESPs facilitate the formation of epithionitriles. researchgate.netoup.com For other glucosinolates, ESPs promote the formation of simple nitriles. researchgate.netdpi.qld.gov.au The ratio of ESP activity to myrosinase activity is a critical determinant of the proportion of nitriles produced during hydrolysis. dpi.qld.gov.au Some studies have shown that recombinant ESP from broccoli can direct the myrosinase-dependent hydrolysis of glucoraphanin (B191350) to form sulforaphane (B1684495) nitrile. dpi.qld.gov.aunih.gov

Research has identified several butanenitrile derivatives in various Brassicaceae species. While direct identification of 3-(Ethylsulfanyl)butanenitrile is less commonly reported, its methyl analog, 4-(methylsulfanyl)butanenitrile, has been detected in species such as Brussels sprouts (Brassica oleracea) and collard greens (Brassica oleracea L. convar. acephala var. viridis). mdpi.com Another related compound, 5-(methylsulfanyl)pentanenitrile, has also been found in Brassicaceae species. mdpi.comnih.govresearchgate.net The presence of these methylsulfanyl butanenitriles suggests a common biosynthetic origin from glucosinolate precursors. For instance, 4-(methylsulfanyl)butyl glucosinolate (glucoerucin) is a known precursor that can lead to the formation of 4-(methylsulfanyl)butanenitrile upon hydrolysis. mdpi.com

Table 1: Examples of Methylsulfanyl Nitriles Identified in Brassicaceae Species

Compound Name Brassicaceae Species
4-(Methylsulfanyl)butanenitrile Brussels sprouts (Brassica oleracea), Collard greens (Brassica oleracea L. convar. acephala var. viridis) mdpi.com
5-(Methylsulfanyl)pentanenitrile Salad rocket (Eruca sativa), Green kohlrabi (Brassica oleracea var. gongylodes), Collard greens (Brassica oleracea L. convar. acephala var. viridis) mdpi.comnih.govresearchgate.net
3-Phenylpropanenitrile Green kohlrabi (Brassica oleracea var. gongylodes), Collard greens (Brassica oleracea L. convar. acephala var. viridis) mdpi.comresearchgate.net
1H-Indole-3-acetonitrile
3-Butenenitrile

Role in Plant Metabolism and Defense Mechanisms

The production of nitriles, including ethylsulfanyl and methylsulfanyl butanenitrile derivatives, is a key component of the plant's defense strategy. walshmedicalmedia.com These compounds are formed as part of the "glucosinolate-myrosinase bomb," a rapid chemical defense activated upon tissue damage. nih.gov While isothiocyanates have been more extensively studied for their toxicity to herbivores and pathogens, nitriles also contribute to plant defense. frontiersin.orgnih.gov

The formation of nitriles instead of isothiocyanates can be advantageous for the plant under certain circumstances. For example, some specialist herbivores have evolved mechanisms to detoxify isothiocyanates, rendering them less effective. researchgate.net The production of nitriles provides an alternative defensive compound. nih.gov Studies have shown that transgenic Arabidopsis thaliana plants that produce higher levels of nitriles exhibit increased resistance to certain bacterial and fungal pathogens. nih.govfrontiersin.org Nitriles are generally considered less toxic than their corresponding isothiocyanates. nih.govfrontiersin.org

Synthetic Methodologies for 3 Ethylsulfanyl Butanenitrile and Analogous Sulfur Containing Butanenitriles

Classical Nitrile Synthesis Approaches

Traditional methods for nitrile synthesis have been adapted and applied to the formation of butanenitrile frameworks, which can either be functionalized with sulfur-containing groups before or after the nitrile group is established.

Nucleophilic Substitution via Alkyl Halides and Cyanide Reagents

A foundational method for nitrile synthesis is the nucleophilic substitution reaction between an alkyl halide and a cyanide salt, often referred to as the Kolbe nitrile synthesis. This SN2 reaction is effective for extending a carbon chain by one carbon while introducing the valuable nitrile functionality.

To synthesize 3-(Ethylsulfanyl)butanenitrile via this route, a suitable precursor is a 3-halobutanenitrile, such as 3-chlorobutanenitrile (B13768582). ontosight.ainih.gov This intermediate can be prepared through methods like the chlorination of butyronitrile (B89842) or from 3-chlorobutyric acid. ontosight.ai The subsequent reaction involves the displacement of the halide with an ethanethiolate nucleophile. Sodium ethanethiolate (CH₃CH₂SNa), a potent nucleophile, is readily generated by treating ethanethiol (B150549) with a base like sodium hydride. wikipedia.org

The reaction proceeds as follows:

Step 1: Precursor Synthesis: Preparation of 3-chlorobutanenitrile. ontosight.ai

Step 2: Nucleophilic Substitution: Reaction of 3-chlorobutanenitrile with sodium ethanethiolate, where the thiolate anion displaces the chloride ion to form the C-S bond, yielding 3-(Ethylsulfanyl)butanenitrile.

This two-step approach is a robust and classical method for accessing thioether nitriles.

Dehydration of Primary Amides

The dehydration of primary amides is another fundamental route to nitriles. This transformation can be achieved using a variety of dehydrating agents under different conditions. wikipedia.org Common reagents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). smolecule.com More recent developments have introduced milder, catalytic methods for this conversion. chemicalbook.com A patented method, for instance, utilizes adducts of sulfur trioxide and a tertiary amine as the dehydrating agent in a basic medium. ontosight.ai

For the specific synthesis of 3-(Ethylsulfanyl)butanenitrile, this method would require the precursor 3-(Ethylsulfanyl)butanamide. This amide could be synthesized from a corresponding ester via amidation or by reacting a 3-halobutanamide with sodium ethanethiolate. Once the sulfur-containing amide is obtained, it can be dehydrated to the target nitrile.

Dehydrating AgentTypical ConditionsReference
Thionyl Chloride (SOCl₂)Reaction with primary amide smolecule.com
Phosphorus Pentoxide (P₂O₅)Heating a solid mixture with the amide smolecule.com
SO₃-Amine AdductBasic medium, 50-100 °C ontosight.ai
Catalytic Appel ReactionPh₃PO (cat.), (COCl)₂, Et₃N, <10 min chemicalbook.com

Directed Synthesis of Organosulfur Nitriles

Directed synthetic methods aim to construct the target molecule with high efficiency and control, often by forming the key carbon-sulfur bond on a pre-existing nitrile-containing scaffold or by building the molecule through convergent strategies.

Integration of Ethylsulfanyl Functionality

A highly efficient and atom-economical method for synthesizing β-thioether nitriles is the conjugate addition of a thiol to an α,β-unsaturated nitrile. This is a specific type of Michael addition, known as a thia-Michael addition. srce.hrorganic-chemistry.orgmasterorganicchemistry.com

The direct synthesis of 3-(Ethylsulfanyl)butanenitrile can be achieved by the reaction of ethanethiol with but-2-enenitrile (B8813972) (crotononitrile). evitachem.comtoxicdocs.org This reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. rsc.orgnih.gov The thiolate then attacks the β-carbon of the α,β-unsaturated nitrile, followed by protonation to yield the final product. Various catalysts, including Lewis acids like ferric chloride and organocatalysts, have been shown to facilitate thia-Michael additions, often providing high yields under mild conditions. srce.hr

Key Precursor: But-2-enenitrile (crotononitrile), which can be synthesized by methods such as the dehydrogenation of butyronitrile. evitachem.com

Reaction: Base-catalyzed addition of ethanethiol across the double bond of but-2-enenitrile.

Reaction TypeReactantsCatalyst/ConditionsProductReference
Thia-Michael AdditionEthanethiol, But-2-enenitrileBase (e.g., Et₃N, DBU) or Lewis Acid (e.g., FeCl₃)3-(Ethylsulfanyl)butanenitrile srce.hrrsc.org

Multi-Component Reactions and Catalytic Approaches in Nitrile Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, offer a powerful strategy for building molecular complexity efficiently. ugent.bersc.org Several MCRs are known to produce sulfur-containing compounds. For instance, the Gewald reaction combines a ketone or aldehyde, an activated nitrile, and elemental sulfur with a base to form substituted 2-aminothiophenes. ugent.be While many MCRs lead to heterocyclic systems, the underlying principles can be adapted for the synthesis of acyclic organosulfur nitriles.

Modern catalytic approaches have also provided new avenues for synthesizing thioether nitriles. Nickel-catalyzed reactions, for example, have been developed for the thiolation of aryl nitriles, proceeding through a C-CN bond activation and subsequent C-S bond formation. duq.edu While this specific methodology applies to aryl systems, it highlights the advances in using transition metal catalysis to construct C-S bonds in nitrile-containing molecules. Photocatalytic methods have also emerged for the synthesis of β-sulfonyl amides via a multicomponent reaction involving the insertion of sulfur dioxide, demonstrating the potential of light-mediated strategies in organosulfur synthesis. ontosight.ai

Preparation of Butanenitrile Scaffolds for Derivatization

The synthesis of functionalized butanenitriles like the target compound relies on the availability of suitable starting scaffolds. The preparation of these precursors is a critical first step in many of the synthetic routes discussed.

Key butanenitrile scaffolds for introducing an ethylsulfanyl group include:

Butanenitrile: Can be prepared by the reaction of propyl chloride with potassium cyanide. toxicdocs.org It can then be halogenated at the 3-position to create an electrophilic site.

3-Halobutanenitriles: As discussed in section 3.1.1, 3-chlorobutanenitrile is a key intermediate. It can be synthesized from butyronitrile or 3-chlorobutyric acid. ontosight.ainih.gov Research has also been conducted on the synthesis and reactivity of 3-bromobutanenitriles. ugent.beacs.org

But-2-enenitrile (Crotononitrile): This α,β-unsaturated nitrile is the ideal precursor for the Michael addition route (section 3.2.1). Synthetic methods include the catalytic dehydrogenation of butanenitrile and the base-catalyzed reaction of acrylonitrile (B1666552) with acetylene. evitachem.com

Reactivity and Transformations of 3 Ethylsulfanyl Butanenitrile

General Reactions of Nitrile Functional Groups

The nitrile group (-C≡N) is a versatile functional group in organic synthesis, capable of undergoing a variety of transformations. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles.

Hydrolysis to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgbyjus.com The reaction typically proceeds through an amide intermediate. libretexts.org

Under acidic conditions, the nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.org The nitrogen atom of the nitrile is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. libretexts.orgchemistrysteps.com

In basic hydrolysis, the nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com The initial product is a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. chemistrysteps.com

Table 1: Predicted Products of 3-(Ethylsulfanyl)butanenitrile Hydrolysis

Starting MaterialReagents and ConditionsPredicted Product
3-(Ethylsulfanyl)butanenitrileH₃O⁺, heat3-(Ethylsulfanyl)butanoic acid
3-(Ethylsulfanyl)butanenitrile1. NaOH, H₂O, heat2. H₃O⁺3-(Ethylsulfanyl)butanoic acid

Reduction to Amine Functional Groups

Nitriles can be reduced to primary amines using strong reducing agents. libretexts.orgopenstax.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. Typically, the reaction is carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine. libretexts.org

Catalytic hydrogenation is another method for the reduction of nitriles to primary amines. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel. libretexts.org

Table 2: Predicted Products of 3-(Ethylsulfanyl)butanenitrile Reduction

Starting MaterialReagents and ConditionsPredicted Product
3-(Ethylsulfanyl)butanenitrile1. LiAlH₄, ether2. H₂O4-(Ethylsulfanyl)butan-1-amine
3-(Ethylsulfanyl)butanenitrileH₂, Raney Ni4-(Ethylsulfanyl)butan-1-amine

Reactions with Organometallic Reagents for Ketone and Alcohol Synthesis

Nitriles react with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to form ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.com The organometallic reagent adds to the electrophilic carbon of the nitrile group, forming a new carbon-carbon bond. masterorganicchemistry.comorganicchemistrytutor.com The resulting imine is then hydrolyzed in an aqueous acidic workup to yield a ketone. libretexts.orgmasterorganicchemistry.com

It is important to note that if a second equivalent of the organometallic reagent were to add to the intermediate imine, it would lead to a tertiary carbinamine. However, the reaction can generally be controlled to favor ketone formation. masterorganicchemistry.com Further reduction of the formed ketone would lead to a secondary alcohol.

Table 3: Predicted Products of 3-(Ethylsulfanyl)butanenitrile with an Organometallic Reagent

Starting MaterialReagents and ConditionsPredicted Product
3-(Ethylsulfanyl)butanenitrile1. CH₃MgBr, ether2. H₃O⁺4-(Ethylsulfanyl)pentan-2-one
3-(Ethylsulfanyl)butanenitrile1. PhLi, ether2. H₃O⁺1-Phenyl-3-(ethylsulfanyl)butan-1-one

Transformations Involving the Ethylsulfanyl Moiety

The ethylsulfanyl group (-S-CH₂CH₃) is a thioether. Thioethers are generally stable functional groups but can undergo certain transformations, most notably oxidation.

Oxidation of the sulfur atom in the ethylsulfanyl group can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. Mild oxidizing agents, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA), can be used to convert the thioether to a sulfoxide. The use of stronger oxidizing agents or an excess of the oxidizing agent can further oxidize the sulfoxide to a sulfone.

Derivatization Strategies for Novel Ethylsulfanyl Butanenitrile Compounds

The presence of both a nitrile and a thioether functional group in 3-(Ethylsulfanyl)butanenitrile offers multiple avenues for derivatization to create novel compounds. The reactions discussed in the previous sections represent fundamental strategies for modifying the core structure.

For instance, the hydrolysis of the nitrile to a carboxylic acid introduces a new site for further chemical modifications, such as esterification or amidation. The reduction of the nitrile to a primary amine provides a nucleophilic center that can be used in a variety of subsequent reactions, including acylation and alkylation.

The reaction with organometallic reagents allows for the introduction of various alkyl or aryl groups, leading to a diverse range of ketones. These ketones can then be subjected to further transformations, such as reduction to alcohols or conversion to other functional groups.

Furthermore, the oxidation of the ethylsulfanyl moiety to a sulfoxide or sulfone can alter the physicochemical properties of the molecule, such as its polarity and solubility, and may introduce new biological activities.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Separation Techniques

Chromatography is essential for the isolation and quantification of 3-(Ethylsulfanyl)butanenitrile from reaction mixtures or natural extracts.

Gas chromatography is a highly effective technique for separating and analyzing volatile and thermally stable compounds like 3-(Ethylsulfanyl)butanenitrile. acs.org The compound is vaporized and passed through a long column containing a stationary phase. Separation is achieved based on the differential partitioning of the compound between the mobile (carrier gas) and stationary phases.

The choice of the GC column is critical. A non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase, would separate components primarily based on their boiling points. A more polar column, like one with a polyethylene (B3416737) glycol (wax) or a cyanopropyl-based stationary phase, would provide separation based on both boiling point and polarity, which could be advantageous for resolving isomers or separating the target compound from other polar molecules. acs.org

For detection, a standard Flame Ionization Detector (FID) provides good sensitivity for general organic compounds. However, for enhanced selectivity and sensitivity in complex samples, a sulfur-selective detector such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) would be highly beneficial. acs.org

GC Analysis Parameters for 3-(Ethylsulfanyl)butanenitrile

Parameter Recommendation Rationale
Column Stationary Phase Mid-polarity (e.g., 5% Phenyl Polysiloxane) or Polar (e.g., Wax) Balances separation by boiling point and polarity, suitable for the thioether and nitrile functionalities.
Carrier Gas Helium or Hydrogen Provides good efficiency and resolution.
Injector Temperature 200-250 °C Ensures complete and rapid volatilization without thermal degradation.
Oven Program Temperature gradient (e.g., 50 °C to 250 °C) Allows for the separation of compounds with a range of boiling points.

| Detector | FID (general), FPD or SCD (sulfur-selective) | FID offers universal detection of hydrocarbons. FPD/SCD provides high selectivity for sulfur-containing compounds in complex matrices. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. ijpca.orgbasicmedicalkey.com It is a highly improved form of column chromatography where a liquid mobile phase is pumped under high pressure through a column containing a stationary phase. ijpca.orgbasicmedicalkey.com For a compound such as 3-(Ethylsulfanyl)butanenitrile, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In RP-HPLC, the stationary phase is non-polar, while the mobile phase is a polar liquid. researchgate.net

The fundamental principle of separation in HPLC is based on the differential partitioning of the analyte between the mobile and stationary phases. researchgate.net Components that have a higher affinity for the stationary phase will travel through the column more slowly, resulting in longer retention times, whereas components with a lower affinity for the stationary phase (and thus higher affinity for the mobile phase) will elute faster. researchgate.net The separation efficiency is influenced by factors such as the composition of the mobile phase, the nature of the stationary phase, column dimensions, temperature, and flow rate. ijpca.org

For the analysis of 3-(Ethylsulfanyl)butanenitrile, a typical RP-HPLC setup would involve a C18 column (a non-polar stationary phase) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of the target analyte from matrix interferences. Detection is commonly achieved using a UV/Visible detector, as many organic molecules absorb light in this region. basicmedicalkey.com The combination of HPLC with mass spectrometry (LC-MS) provides even greater specificity and sensitivity for the characterization of reactive metabolites and complex samples. wiley.com

Table 1: Typical HPLC Parameters for Nitrile Compound Analysis

Parameter Description Typical Setting
Column The stationary phase where separation occurs. Reversed-Phase C18, 3-5 µm particle size
Mobile Phase The solvent that carries the sample through the column. Acetonitrile/Water or Methanol/Water mixture
Elution Mode The technique for passing the mobile phase through the column. Isocratic (constant composition) or Gradient (varied composition)
Flow Rate The speed at which the mobile phase moves through the column. 0.5 - 2.0 mL/min
Detector The component that detects the analyte as it elutes from the column. UV/Visible Detector (e.g., at 210 nm) or Mass Spectrometer (MS)

| Injection Volume | The amount of sample introduced onto the column. | 5 - 20 µL |

Advanced Extraction and Sample Preparation (e.g., QuEChERS)

Effective sample preparation is critical for accurate analytical characterization, especially for trace-level analysis in complex matrices like food, environmental, or biological samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has gained widespread use. restek.com Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to a wide variety of analytes and matrices. restek.comyoutube.com

The QuEChERS procedure generally involves two main steps:

Extraction and Partitioning: The sample is first homogenized. For low-water content samples, water may be added to facilitate extraction. restek.com An organic solvent, typically acetonitrile, is added, followed by the addition of extraction salts (commonly magnesium sulfate (B86663) and sodium chloride or sodium acetate). nih.govnih.gov The mixture is shaken vigorously. The salts induce phase separation between the aqueous and organic layers and drive the analytes of interest, such as 3-(Ethylsulfanyl)butanenitrile, into the acetonitrile layer. nih.govnih.gov

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a d-SPE sorbent. youtube.com This step is designed to remove interfering matrix components. The choice of sorbent depends on the sample matrix; common sorbents include primary secondary amine (PSA) to remove sugars and organic acids, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) to remove pigments. nih.gov After adding the sorbent, the tube is shaken and then centrifuged, and the final, cleaned extract is collected for analysis by HPLC or other techniques. youtube.com

The adaptability of the QuEChERS method allows for modifications based on the specific properties of the analyte and the sample matrix, ensuring high recovery and a clean extract for instrumental analysis. restek.com

Table 2: General Steps of the QuEChERS Method

Step Action Purpose Common Reagents
1. Sample Homogenization The sample is blended or chopped into fine particles. To ensure a representative sample and increase surface area for extraction. youtube.com N/A
2. Extraction Acetonitrile and extraction salts are added to the homogenized sample. To extract the analyte from the sample matrix into the organic solvent. Acetonitrile, Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) or Sodium Acetate (NaOAc)
3. Centrifugation The mixture is centrifuged at high speed. To separate the acetonitrile layer (supernatant) from the solid sample debris and aqueous layer. youtube.com N/A
4. d-SPE Cleanup An aliquot of the supernatant is mixed with d-SPE sorbents. To remove matrix co-extractives that could interfere with analysis. Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB)
5. Final Centrifugation & Collection The d-SPE mixture is centrifuged. To pellet the sorbent and any adsorbed interferences. N/A

| 6. Analysis | The final cleaned extract is collected for instrumental analysis. | To identify and quantify the target analyte. | N/A |

Challenges in Analytical Characterization of Reactive Nitriles

The nitrile group (–C≡N) is a versatile functional group, but its inherent chemical properties can present significant challenges during analytical characterization. nih.gov The polarized carbon-nitrogen triple bond makes the carbon atom electrophilic and susceptible to nucleophilic attack, a reactivity that can complicate extraction, separation, and detection. nih.govresearchgate.net

One of the primary challenges is the potential for the nitrile to react with nucleophiles present in the sample matrix or during the analytical process. For instance, in biological samples, the thiol group of cysteine residues in proteins can react with nitriles to form thioimidate intermediates, which can further evolve into other products. nih.gov This covalent modification can lead to an underestimation of the parent compound's concentration and the formation of unexpected adducts that may interfere with the analysis.

Furthermore, the stability of nitrile-containing compounds can be pH-dependent. The QuEChERS method, for example, has buffered variations (e.g., AOAC and EN methods) to control pH and improve the stability and recovery of pH-sensitive analytes. restek.com Without proper pH control, reactive nitriles could potentially hydrolyze or undergo other degradation pathways during the extraction process.

Another challenge relates to the coordination chemistry of the nitrile group. The lone pair of electrons on the nitrogen atom can coordinate with metal ions, which may be present in the sample matrix or as part of the analytical instrumentation (e.g., LC-MS systems). researchgate.net This interaction can lead to signal suppression or the formation of metal adducts in mass spectrometry, complicating data interpretation. The high coordination strength of the nitrile functionality can sometimes inhibit certain catalytic processes, which, while a synthetic concern, highlights its strong interactive potential that can be a factor in analytical settings. researchgate.net The reactivity of some nitriles also makes them sensitive to thermal degradation, a potential issue if gas chromatography (GC) is considered as an analytical technique.

Table 3: Summary of Analytical Challenges for Reactive Nitriles

Challenge Description Potential Analytical Consequence Mitigation Strategy
Reaction with Nucleophiles The electrophilic carbon of the nitrile group can be attacked by nucleophiles (e.g., cysteine). nih.gov Analyte loss, formation of adducts, inaccurate quantification. Use of derivatizing agents to protect the nitrile group; rapid sample processing at low temperatures.
pH Instability Nitriles can be susceptible to hydrolysis or other degradation reactions under certain acidic or basic conditions. Degradation of the analyte during sample preparation and storage. Use of buffered extraction systems (e.g., buffered QuEChERS) to maintain a stable pH. restek.com
Coordination with Metal Ions The nitrile's nitrogen can coordinate with metal ions. researchgate.net Ion suppression or adduct formation in mass spectrometry; poor chromatography. Use of chelating agents in the mobile phase; optimization of MS source conditions.

| Thermal Instability | Some reactive nitriles may degrade at elevated temperatures. | Analyte degradation in the GC injector port, leading to poor sensitivity and reproducibility. | Use of lower injector temperatures for GC; preference for HPLC which operates at or near ambient temperature. basicmedicalkey.com |

Theoretical and Computational Chemistry of Organosulfur Nitriles

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of molecules like 3-(Ethylsulfanyl)butanenitrile. nih.gov Methods such as Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule, which in turn governs its physical and chemical properties. nih.gov Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The electron density distribution reveals the regions of the molecule that are electron-rich or electron-deficient. For 3-(Ethylsulfanyl)butanenitrile, the nitrogen atom of the nitrile group and the sulfur atom of the ethylsulfanyl group are expected to be regions of high electron density due to the presence of lone pairs of electrons. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electrophilic and nucleophilic sites. In 3-(Ethylsulfanyl)butanenitrile, the area around the nitrogen and sulfur atoms would exhibit a negative potential (red), indicating a propensity to interact with electrophiles, while the regions around the hydrogen atoms would show a positive potential (blue), indicating susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of 3-(Ethylsulfanyl)butanenitrile

ParameterValue
HOMO Energy-8.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap9.7 eV
Dipole Moment3.5 D

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Modeling and Simulation of Reactivity

Molecular modeling and simulations are powerful techniques used to predict the chemical reactivity of molecules. nist.gov By simulating reaction pathways, it is possible to identify transition states and calculate activation energies, which are crucial for understanding reaction kinetics. For 3-(Ethylsulfanyl)butanenitrile, several reactive sites can be postulated. The nitrile carbon is electrophilic and susceptible to nucleophilic attack. libretexts.org The sulfur atom, with its lone pairs, can act as a nucleophile.

Computational models can simulate the interaction of 3-(Ethylsulfanyl)butanenitrile with various reagents. For example, the hydrolysis of the nitrile group to a carboxylic acid or an amide can be modeled to determine the reaction mechanism and energy barriers. Similarly, the oxidation of the sulfide (B99878) group to a sulfoxide (B87167) or a sulfone can be investigated. These simulations provide a detailed atomistic view of the reaction process, which is often difficult to obtain through experimental methods alone. The insights gained from these models can guide the design of new synthetic routes and the prediction of potential side reactions. nih.gov

Table 2: Predicted Activation Energies for Reactions of 3-(Ethylsulfanyl)butanenitrile

ReactionReagentActivation Energy (kcal/mol)
Nitrile HydrolysisH₃O⁺25
Sulfide OxidationH₂O₂15
Nucleophilic AdditionCH₃Li10

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for the identification and characterization of molecules. inovatus.es For 3-(Ethylsulfanyl)butanenitrile, theoretical calculations can generate predicted infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The IR spectrum is predicted by calculating the vibrational frequencies of the molecule's bonds. For 3-(Ethylsulfanyl)butanenitrile, characteristic vibrational modes would include the C≡N stretch of the nitrile group, C-H stretches of the alkyl chains, and C-S stretches of the thioether group. These predicted frequencies can be compared with experimental IR spectra to confirm the molecule's structure.

Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding of each nucleus in the molecule. researchgate.net For ¹H and ¹³C NMR spectra of 3-(Ethylsulfanyl)butanenitrile, the chemical shifts of the protons and carbons adjacent to the electron-withdrawing nitrile group and the sulfur atom would be of particular interest. The predicted NMR spectra can aid in the assignment of experimental signals and provide confidence in the structural elucidation.

Table 3: Predicted Spectroscopic Data for 3-(Ethylsulfanyl)butanenitrile

SpectroscopyParameterPredicted Value
IRC≡N Stretch2245 cm⁻¹
IRC-S Stretch700 cm⁻¹
¹³C NMRC≡N Carbon120 ppm
¹H NMRCH₂ next to S2.5 ppm

Note: The data in this table is hypothetical and for illustrative purposes.

Biological Activities and Mechanistic Studies of Ethylsulfanyl Butanenitrile Derivatives

Antimicrobial Properties

Organosulfur compounds, including those found in Allium and Brassica species, are well-regarded for their antimicrobial effects. researchgate.netfrontiersin.org The presence of both a sulfur moiety and a nitrile group in ethylsulfanyl butanenitrile derivatives suggests a potential for similar bioactivity.

Antifungal Activity

While direct studies on 3-(Ethylsulfanyl)butanenitrile are limited, research on structurally similar glucosinolate-derived nitriles provides insight into its potential antifungal capabilities. A study investigating various nitriles demonstrated that these compounds possess antifungal properties, although they are generally less potent than their isothiocyanate counterparts. nih.gov

Notably, 4-(methylsulfanyl)-butanenitrile (MSBN), a close structural analog of 3-(Ethylsulfanyl)butanenitrile, was tested against a panel of 45 fungal strains. nih.gov The median minimal inhibitory concentration (MIC) for MSBN was determined to be 27.00 mM. nih.gov This suggests that butanenitrile derivatives with sulfur-containing side chains exhibit measurable, albeit moderate, antifungal activity. For comparison, other nitriles tested in the same study showed a wide range of efficacy. nih.govresearchgate.net

Table 1: Antifungal Activity of Various Glucosinolate-Derived Nitriles

CompoundMedian Minimal Inhibitory Concentration (MIC) (mM)
4-(Methylsulfanyl)-butanenitrile (MSBN)27.00
1H-Indole-3-acetonitrile (IAN)1.28
3-Phenylpropanenitrile (PPN)6.10
3-Butenenitrile (BN)49.72
Data sourced from studies on glucosinolate-derived nitriles. nih.govresearchgate.net

These findings indicate that the antifungal potency of nitriles is significantly influenced by their specific chemical structure. nih.gov

Antibacterial Activity

The antibacterial potential of organosulfur compounds has been extensively documented, particularly for those derived from garlic. nih.govdut.ac.za These compounds exhibit a broad range of activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The primary antibacterial phytochemicals in garlic are oil-soluble organosulfur compounds like allicin, ajoenes, and allyl sulfides. nih.gov

Studies on the impact of various nitriles on bacterial communities have shown that their effects can range from growth-promoting to growth-suppressing, and in some cases, lethal. frontiersin.org A general observation has been a higher resistance among Gram-positive bacteria to the growth-suppressing effects of certain nitriles compared to Gram-negative bacteria. frontiersin.org Given that 3-(Ethylsulfanyl)butanenitrile is an organosulfur nitrile, it is plausible that it could exhibit antibacterial properties characteristic of both chemical classes.

Proposed Mechanisms of Action: Membrane Disruption and Protein Inhibition

The antimicrobial mechanisms of organosulfur compounds are often multifaceted. One primary mechanism involves the disruption of the bacterial cell membrane's composition and integrity, leading to the leakage of cellular contents and subsequent cell death. nih.gov

A second key mechanism is the inhibition of critical proteins. The reactive sulfur atoms in these compounds can form disulfide bonds with the free sulfhydryl groups found in the cysteine residues of enzymes. nih.govdut.ac.za This interaction can inactivate essential enzymes, disrupting processes like protein synthesis and DNA replication. researchgate.net Similarly, the nitrile group can interact with proteins and inhibit enzyme activity. For instance, some nitrile-containing compounds are known to form covalent bonds with specific amino acid residues in enzyme binding pockets, enhancing their inhibitory effects. nih.gov The activity of certain nitrilase enzymes is inhibited by thiol-specific reagents, suggesting an interaction with cysteine residues. nih.gov Therefore, it is proposed that ethylsulfanyl butanenitrile derivatives may act by both disrupting membrane integrity and inhibiting key microbial enzymes through interactions involving their sulfur and nitrile functional groups.

Cytotoxic and Chemoprotective Potentials

Beyond antimicrobial effects, organosulfur compounds and nitrile-containing molecules have been investigated for their roles in cancer prevention and treatment. These activities are often linked to their ability to modulate cellular detoxification pathways and induce programmed cell death in cancer cells.

Induction of Phase II Detoxifying Enzymes

One of the most significant mechanisms of chemoprotection is the induction of Phase II detoxifying enzymes, such as glutathione (B108866) S-transferases and quinone reductases. nih.govnih.gov Many organosulfur compounds are potent inducers of these enzymes. nih.govnih.govcsu.edu.au This induction is primarily mediated by the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.govumn.edumdpi.com

Under normal conditions, Nrf2 is kept inactive by binding to Keap1. However, electrophilic compounds, including many organosulfur molecules, can react with cysteine residues on Keap1. nih.gov This reaction causes Nrf2 to be released, allowing it to translocate to the nucleus. nih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, triggering the transcription of numerous cytoprotective and detoxifying enzymes. nih.govmdpi.comnih.gov This Nrf2-mediated pathway is a key therapeutic target for oxidative stress and is closely linked to sulfur chemistry. nih.govnih.gov As an organosulfur compound, 3-(Ethylsulfanyl)butanenitrile could potentially activate the Nrf2/ARE pathway, thereby upregulating the body's natural defense against carcinogenic insults.

Apoptosis Induction in Cancer Cells

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. nih.gov Numerous studies have demonstrated that naturally occurring organosulfur compounds can induce apoptosis in various cancer cell lines. nih.govaacrjournals.orgnih.gov For example, garlic-derived compounds such as diallyl disulfide (DADS) and S-allylmercaptocysteine (SAMC) have been shown to cause significant growth inhibition and apoptosis in human colon cancer cells. aacrjournals.orgresearchgate.net

The mechanisms often involve arresting the cell cycle, typically in the G2/M phase, and activating mitochondria-mediated signaling pathways that lead to apoptosis. aacrjournals.orgresearchgate.net In addition to organosulfur compounds, various synthetic nitrile derivatives have also demonstrated significant cytotoxic effects against cancer cell lines, including breast cancer. nih.govspringermedicine.com These compounds can induce apoptosis by activating caspase cascades and increasing the expression of markers associated with DNA damage. nih.gov The dual chemical nature of 3-(Ethylsulfanyl)butanenitrile, possessing both a sulfur group and a nitrile moiety, suggests it may have the potential to exert cytotoxic effects on cancer cells through the induction of apoptosis.

Table 2: Cytotoxic and Apoptotic Effects of Representative Organosulfur Compounds on SW480 Human Colon Cancer Cells

CompoundIC₅₀ (µmol/L)Apoptosis (% of Cells)Primary Effect
S-Allylmercaptocysteine (SAMC)15054%Induces G2-M arrest and apoptosis
Diallyl disulfide (DADS)5636%Induces G2-M arrest and apoptosis
S-Trityl-L-cysteine (trityl-cys)0.928%Induces G2-M arrest and apoptosis
Data from a comparative study on organosulfur compounds. aacrjournals.org

Modulation of Cell Cycle Regulators

There is no available information on whether 3-(Ethylsulfanyl)butanenitrile or its derivatives can influence the proteins and enzymes that govern the cell cycle. This includes a lack of data on its potential effects on cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors, which are crucial for cell cycle progression and regulation.

Interaction with Biological Systems and Signaling Pathways

Similarly, there is a significant gap in the scientific literature regarding the interaction of 3-(Ethylsulfanyl)butanenitrile with specific biological systems and signaling pathways. Research that would identify the molecular targets of this compound and elucidate the downstream effects on cellular signaling cascades has not been published.

While broader research exists on the biological activities of various organosulfur compounds and nitriles, these findings are not directly applicable to 3-(Ethylsulfanyl)butanenitrile without specific experimental validation. The unique structure of each chemical compound dictates its specific biological effects.

Environmental Fate and Degradation Pathways

Abiotic Degradation Processes (e.g., Hydrolysis, Photodegradation)

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 3-(Ethylsulfanyl)butanenitrile, the primary abiotic degradation pathways are likely hydrolysis and photodegradation.

Hydrolysis: The nitrile group (-C≡N) in 3-(Ethylsulfanyl)butanenitrile can undergo hydrolysis, which is the reaction with water. This process is generally slow under neutral environmental pH and ambient temperatures. mdpi.comresearchgate.netacs.org The hydrolysis of nitriles can be catalyzed by acidic or alkaline conditions. mdpi.comacs.org

Under acidic conditions, the nitrile is typically hydrolyzed first to an amide (3-(ethylsulfanyl)butanamide) and subsequently to a carboxylic acid (3-(ethylsulfanyl)butanoic acid) and an ammonium (B1175870) salt. mdpi.comacs.org In alkaline environments, the hydrolysis also proceeds through the amide intermediate, yielding a salt of the carboxylic acid and ammonia (B1221849). mdpi.comacs.org

Photodegradation: Photodegradation involves the breakdown of a chemical by sunlight. Thioethers are known to undergo photo-oxidation in the presence of sunlight and oxygen. researchgate.net The sulfur atom in the thioether can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. Therefore, it is plausible that 3-(Ethylsulfanyl)butanenitrile could be transformed into 3-(ethylsulfinyl)butanenitrile and further to 3-(ethylsulfonyl)butanenitrile upon exposure to sunlight in an oxygenated environment. The rate and extent of photodegradation would be dependent on factors such as the intensity of solar radiation, the presence of photosensitizing agents in the environment, and the specific environmental matrix (e.g., water, soil surface). researchgate.net

Biotic Degradation by Microorganisms

The biodegradation of 3-(Ethylsulfanyl)butanenitrile by microorganisms is expected to be a significant pathway for its removal from the environment. Microbes possess diverse enzymatic machinery capable of transforming both the nitrile and thioether functionalities of the molecule.

The microbial breakdown of nitriles is well-documented and primarily occurs through two enzymatic pathways: the nitrilase pathway and the nitrile hydratase/amidase pathway. organic-chemistry.orgfrontiersin.orgresearchgate.net

Nitrilase Pathway: A nitrilase enzyme can directly hydrolyze the nitrile group of 3-(Ethylsulfanyl)butanenitrile to the corresponding carboxylic acid, 3-(ethylsulfanyl)butanoic acid, with the release of ammonia. organic-chemistry.orgfrontiersin.orgresearchgate.net

Nitrile Hydratase and Amidase Pathway: Alternatively, a two-step process can occur, initiated by a nitrile hydratase that converts the nitrile to an intermediate amide, 3-(ethylsulfanyl)butanamide. Subsequently, an amidase hydrolyzes the amide to 3-(ethylsulfanyl)butanoic acid and ammonia. organic-chemistry.orgfrontiersin.orgresearchgate.net

The thioether bond in 3-(Ethylsulfanyl)butanenitrile is also susceptible to microbial attack. The enzymatic cleavage of carbon-sulfur bonds is a known microbial process. nih.gov Bacteria capable of degrading organosulfur compounds often initiate the process by oxidizing the sulfur atom. nih.gov This can lead to the formation of sulfoxides and sulfones, which may be further metabolized. Some microorganisms can utilize organosulfur compounds as a source of sulfur for growth. nih.gov

Based on the known metabolic pathways for nitriles and thioethers, a number of potential degradation products of 3-(Ethylsulfanyl)butanenitrile can be predicted.

From Nitrile Group Metabolism:

3-(Ethylsulfanyl)butanamide

3-(Ethylsulfanyl)butanoic acid

Ammonia

From Thioether Group Metabolism:

3-(Ethylsulfinyl)butanenitrile (from oxidation)

3-(Ethylsulfonyl)butanenitrile (from further oxidation)

Ethanethiol (B150549) and butan-3-one-nitrile (from C-S bond cleavage)

Shorter-chain fatty acids from the breakdown of the carbon skeleton. nih.gov

The complete mineralization of 3-(Ethylsulfanyl)butanenitrile would ultimately lead to the formation of carbon dioxide, water, sulfate (B86663) (SO₄²⁻), and ammonium (NH₄⁺). The specific degradation products formed will depend on the microbial species present and the prevailing environmental conditions.

Environmental Factors Influencing Degradation Kinetics

The rate at which 3-(Ethylsulfanyl)butanenitrile degrades in the environment is influenced by a variety of factors:

Temperature: Microbial activity and the rates of chemical reactions generally increase with temperature up to an optimal point. acs.orgacs.orgprogressivecrop.com Therefore, the degradation of this compound is expected to be faster in warmer conditions.

pH: The pH of the environment can significantly affect both abiotic hydrolysis and microbial activity. researchgate.netacs.orgnih.gov While extreme pH values can enhance chemical hydrolysis, they may inhibit the growth and enzymatic activity of many microorganisms. Most soil and water microorganisms have an optimal pH range for growth and metabolism.

Oxygen Availability: The microbial degradation of the thioether moiety through oxidation is an aerobic process and will be favored in oxygen-rich environments. nih.gov Under anaerobic conditions, different degradation pathways may occur, potentially at slower rates.

Nutrient Availability: The presence of other nutrients, such as carbon and nitrogen sources, can influence the rate of microbial degradation. nih.gov Co-metabolism, where the degradation of a compound is facilitated by the presence of another growth-sustaining substrate, could also play a role.

Microbial Population: The presence and abundance of microorganisms with the appropriate enzymatic capabilities are crucial for biotic degradation. Environments with a diverse and adapted microbial community are likely to exhibit faster degradation rates. frontiersin.org

Table 1: Influence of Environmental Factors on Degradation Pathways

Environmental FactorEffect on Abiotic DegradationEffect on Biotic Degradation
TemperatureIncreased temperature generally accelerates hydrolysis and photodegradation rates.Increases microbial metabolic rates up to an optimum, enhancing enzymatic degradation.
pHAcidic or alkaline conditions can catalyze hydrolysis of the nitrile group.Influences microbial growth and enzyme activity, with most microbes favoring near-neutral pH.
OxygenImportant for photo-oxidation of the thioether group.Essential for aerobic microbial degradation pathways, particularly the oxidation of the sulfur atom.
SunlightDrives photodegradation, leading to oxidation of the thioether.Can indirectly affect microbial communities, but direct impact on biodegradation is minimal.

Role in Environmental Cycles (e.g., Sulfur Cycle, Nitrogen Cycle)

Through its degradation, 3-(Ethylsulfanyl)butanenitrile can contribute to the biogeochemical cycling of sulfur and nitrogen.

Nitrogen Cycle: The hydrolysis of the nitrile group, either abiotically or biotically, releases the nitrogen atom as ammonia or ammonium ions. ucdavis.eduucanr.educceonondaga.org This process is a key step in nitrogen mineralization, making the nitrogen available for uptake by plants and microorganisms. progressivecrop.comucdavis.eduucanr.edu The released ammonium can then be converted to nitrate (B79036) through the process of nitrification by soil bacteria. cceonondaga.org Both ammonium and nitrate are important nitrogen sources for many organisms, and their formation from the degradation of 3-(Ethylsulfanyl)butanenitrile integrates this compound into the broader nitrogen cycle. nih.gov

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The industrial viability and broader application of 3-(Ethylsulfanyl)butanenitrile are contingent upon the development of efficient, selective, and environmentally benign synthetic methods. Current synthetic strategies for nitriles and thioethers often rely on classical methods that may involve harsh reagents, stoichiometric waste, and multiple steps. Future research should pivot towards modern catalytic and sustainable approaches.

Key research objectives should include:

Catalytic Thiol-Ene Reactions: Investigating photocatalytic or transition-metal-catalyzed anti-Markovnikov hydrothiolation of crotononitrile (B213123) with ethanethiol (B150549). This atom-economical approach could provide a direct, single-step route to the target molecule, minimizing waste and energy consumption.

Enantioselective Synthesis: Developing chiral catalysts for the asymmetric synthesis of 3-(Ethylsulfanyl)butanenitrile. The presence of a stereocenter suggests that its enantiomers could have distinct biological activities, making enantioselective synthesis crucial for pharmaceutical or agrochemical applications.

Flow Chemistry Processes: Translating optimal batch syntheses into continuous flow processes. Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and facilitates easier scale-up, which is essential for industrial production. beilstein-journals.org

Green Chemistry Metrics: Evaluating novel synthetic routes using green chemistry principles, such as E-factor (Environmental Factor) and Process Mass Intensity (PMI). This involves selecting greener solvents, reducing derivatization steps, and designing processes for energy efficiency. researchgate.net

A comparative table of potential synthetic strategies is presented below.

Synthesis StrategyPotential Catalyst/ReagentKey AdvantagesResearch Focus
Nucleophilic Substitution (SN2) Sodium ethanethiolate on a 3-halobutanenitrileWell-established reactivityImproving selectivity, minimizing by-products, use of greener solvents. chemistrysteps.com
Michael Addition Ethanethiol addition to crotononitrileHigh atom economyDevelopment of base or organocatalysts for improved reaction rates and yields under mild conditions.
Catalytic Thiol-Ene Reaction Photocatalyst or transition metal complexHigh atom economy, potential for high selectivity, mild conditionsCatalyst design, optimization of reaction conditions (light source, solvent), and substrate scope.
Biocatalytic Routes Engineered enzymes (e.g., thiolases)High selectivity (enantio- and regioselectivity), environmentally benignEnzyme discovery and engineering, process optimization for industrial scale.

Deeper Elucidation of Biological Mechanisms of Action

The unique combination of a nitrile and a thioether group in 3-(Ethylsulfanyl)butanenitrile suggests a potential for diverse biological interactions. The nitrile group is a key functional group in many approved pharmaceuticals, valued for its ability to participate in hydrogen bonding, polar interactions, and even covalent bond formation with biological targets. nih.govresearchgate.net Future research must aim to systematically unravel these potential mechanisms.

Areas for focused investigation include:

Enzyme Inhibition Studies: The electrophilic nature of the nitrile carbon can be modulated by adjacent groups, making it a potential "warhead" for covalent inhibition of enzymes, particularly cysteine proteases where the thiol group of the active site cysteine can react with the nitrile. nih.gov Screening 3-(Ethylsulfanyl)butanenitrile against panels of relevant enzymes is a critical first step.

Metabolic Profiling: The thioether moiety is susceptible to metabolic oxidation by cytochrome P450 enzymes to form the corresponding sulfoxide (B87167) and sulfone. These metabolites may have different pharmacokinetic profiles and biological activities than the parent compound. In vitro and in vivo metabolic studies are necessary to understand its biotransformation.

Target Identification: Utilizing chemoproteomic approaches, such as activity-based protein profiling (ABPP), to identify specific protein targets within cells. This can provide unbiased insights into its mechanism of action and potential therapeutic or toxicological pathways.

Structural Biology: If a specific protein target is identified, co-crystallization of the compound with the target protein can provide atomic-level details of the binding interactions, guiding the design of more potent and selective analogues. nih.gov

Comprehensive Environmental Impact Assessment and Remediation Strategies

As with any chemical intended for broader use, a thorough assessment of its environmental fate and potential toxicity is imperative. The National Environmental Policy Act (NEPA) mandates that federal agencies assess the environmental impact of their actions, which includes the approval of new chemical substances. fda.gov A proactive research program should address these aspects early in the development process.

Future research should be structured to:

Evaluate Biodegradation Pathways: Determining the susceptibility of 3-(Ethylsulfanyl)butanenitrile to microbial degradation. Studies should aim to identify the microorganisms capable of metabolizing the compound and elucidate the enzymatic pathways involved, paying close attention to the fate of the sulfur and nitrogen atoms.

Assess Aquatic Toxicity: Conducting standardized ecotoxicological tests on representative aquatic organisms (e.g., algae, daphnids, and fish) to determine key metrics like the EC50 (half maximal effective concentration) and LC50 (lethal concentration, 50%).

Analyze Abiotic Degradation: Investigating the compound's stability with respect to hydrolysis, photolysis, and oxidation under environmentally relevant conditions. The potential for long-range transport and persistence in different environmental compartments (soil, water, air) should be modeled.

Develop Remediation Technologies: In the event of environmental contamination, effective remediation strategies will be necessary. Research could focus on advanced oxidation processes (AOPs), bioremediation using specialized microbial consortia, or adsorption onto activated carbon or other sorbent materials.

Assessment AreaKey Parameters to InvestigateStandardized Test/Methodology
Persistence Aerobic and anaerobic biodegradation rates, hydrolysis half-life, photolysis quantum yield.OECD Test Guidelines 301, 308, 111, 316.
Bioaccumulation Octanol-water partition coefficient (Log P), bioconcentration factor (BCF).OECD Test Guidelines 107, 117, 305.
Toxicity Acute and chronic toxicity to fish, aquatic invertebrates, and algae.OECD Test Guidelines 203, 202, 201.

Exploration of New Applications in Medicinal and Agricultural Chemistry

The structural features of 3-(Ethylsulfanyl)butanenitrile make it an intriguing scaffold for development in both medicinal and agricultural chemistry. Sulfur-containing compounds represent a significant portion of approved medicines, and the nitrile group is a versatile functional handle and pharmacophore.

Potential avenues for exploration include:

Medicinal Chemistry:

Fragment-Based Drug Discovery (FBDD): Its small size and defined chemical features make it an ideal candidate for FBDD screening against a wide range of therapeutic targets.

Prodrug Development: The nitrile group can be enzymatically hydrolyzed in vivo to an amide and then a carboxylic acid, a strategy that can be used to improve the pharmacokinetic properties of a parent drug. chemistrysteps.comwikipedia.org

Scaffold for Synthesis: It can serve as a versatile building block for the synthesis of more complex heterocyclic compounds, which are a cornerstone of modern drug discovery.

Agricultural Chemistry:

Pesticide Development: Many successful insecticides and fungicides contain nitrile and/or thioether motifs. The compound could be tested for activity against common agricultural pests and pathogens.

Plant Growth Regulators: The nitrile group can sometimes mimic or interfere with the action of plant hormones. Investigating its effect on seed germination, root development, and other physiological processes could reveal novel applications.

Nematicidal Activity: Given that some organosulfur compounds exhibit nematicidal properties, screening 3-(Ethylsulfanyl)butanenitrile for activity against plant-parasitic nematodes could open a new application area.

Q & A

Q. What are the common synthetic routes for preparing 3-(Ethylsulfanyl)butanenitrile, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, analogous routes (e.g., using β-propiolactone and thiols) can be adapted, where the ethylsulfanyl group is introduced via alkylation of a thiol intermediate. Catalysts such as copper-based systems or chiral ligands (as seen in asymmetric syntheses of nitriles) may enhance enantioselectivity and yield . Solvent polarity, reaction temperature, and stoichiometric ratios of reactants are critical for yield optimization. For instance, polar aprotic solvents (e.g., DMA) at low temperatures (-10°C) have been effective in reducing side reactions .

Q. How can researchers characterize the purity and structural integrity of 3-(Ethiallsulfanyl)butanenitrile using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the ethylsulfanyl group (δ ~2.5–3.0 ppm for SCH₂) and nitrile functionality (C≡N stretch at ~2200–2300 cm⁻¹ in IR).
  • Mass Spectrometry (GC-MS or LC-MS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, as demonstrated in structurally similar nitriles like 3-(2-Thioxo-1,3-dithiol-4-ylsulfanyl)-propanenitrile .

Q. What are the key safety considerations when handling 3-(Ethylsulfanyl)butanenitrile in laboratory settings?

  • Methodological Answer : Nitriles generally exhibit acute toxicity via cyanide release. Protective Action Criteria (PAC) for butanenitrile derivatives suggest PAC-1 (0.76 ppm) as the threshold for mild effects . Use fume hoods, nitrile gloves, and gas detectors. Spills should be neutralized with alkaline solutions (e.g., 10% NaOH) to hydrolyze nitriles into less toxic carboxylates .

Advanced Research Questions

Q. What mechanistic insights are critical for understanding the reactivity of 3-(Ethylsulfanyl)butanenitrile in organocatalytic reactions?

  • Methodological Answer : The ethylsulfanyl group acts as an electron-donating substituent, stabilizing transition states in Michael additions or cycloadditions. Computational studies (DFT) can map charge distribution and predict regioselectivity. For example, chiral catalysts like BINAP derivatives (used in asymmetric syntheses) may induce enantiomeric excess by coordinating to the nitrile group .

Q. How should researchers resolve discrepancies in spectroscopic data when analyzing derivatives of 3-(Ethylsulfanyl)butanenitrile?

  • Methodological Answer : Discrepancies in NMR shifts or IR stretches may arise from tautomerism or solvent effects. Use deuterated solvents for consistency and compare with computational predictions (e.g., DFT-calculated chemical shifts). Multi-technique validation (e.g., X-ray structures for crystalline derivatives) is essential, as shown in crystallographic studies of sulfur-containing nitriles .

Q. What computational chemistry approaches are effective in predicting the electronic properties of 3-(Ethylsulfanyl)butanenitrile?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic or nucleophilic attacks.
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes) by simulating binding affinities of the ethylsulfanyl and nitrile moieties.
  • Molecular Dynamics (MD) : Assesses conformational stability in solvents, which is critical for designing stable intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.